alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride
Description
α-[(1R)-1-(Methylamino)butyl]-benzenemethanol, monohydrochloride is a chiral organic compound characterized by a benzenemethanol backbone substituted with a methylamino-butyl chain. The (1R) stereochemistry at the chiral center indicates its enantiomeric specificity, which is critical for pharmacological activity in analogous compounds . Current evidence identifies it as a metabolite of pentedrone, a synthetic cathinone, suggesting a role in pharmacokinetic studies of stimulant drugs .
Properties
IUPAC Name |
(1R,2S)-2-(methylamino)-1-phenylpentan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11-14H,3,7H2,1-2H3;1H/t11-,12+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMBOQURAYUHGJ-ZVWHLABXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C1=CC=CC=C1)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]([C@@H](C1=CC=CC=C1)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601342607 | |
| Record name | (1R,2S)-2-(Methylamino)-1-phenyl-1-pentanol hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601342607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422513-91-4 | |
| Record name | (1R,2S)-2-(Methylamino)-1-phenyl-1-pentanol hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601342607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Hydrogenation
Asymmetric hydrogenation of prochiral ketones represents a cornerstone for synthesizing chiral alcohols. For alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol, the ketone precursor 1-(methylamino)butyl phenyl ketone undergoes catalytic hydrogenation. Ruthenium-based catalysts, such as Ru(BINAP) complexes, facilitate enantioselective reduction, achieving enantiomeric excess (ee) values exceeding 90%. Key parameters include:
-
Catalyst loading : 0.5–2 mol%
-
Hydrogen pressure : 50–100 bar
-
Solvent : Methanol or ethanol
-
Temperature : 25–50°C
This method is scalable but requires high-pressure equipment and expensive chiral ligands.
Borane-Mediated Stereoselective Reduction
Borane-dimethylsulfide (BH₃·SMe₂) paired with chiral ligands enables stereocontrolled reduction. The patent US6025517A describes a related synthesis for fluoxetine, where benzoylacetonitrile is reduced using (1R,2S)-aminoindanol as a chiral ligand. Adapted for the target compound, the ketone 1-(methylamino)butyl phenyl ketone is treated with BH₃·SMe₂ and the ligand at −15°C, yielding the (1R)-configured alcohol with 75–85% ee. Post-reduction purification via column chromatography enhances enantiopurity.
Reductive Amination of Carbonyl Precursors
Reductive amination introduces the methylamino group while forming the alcohol moiety. The aldehyde precursor phenylbutylaldehyde reacts with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium.
Reaction Conditions :
-
Methylamine : 2–3 equivalents
-
Reducing agent : NaBH₃CN (1.2 equivalents)
-
Solvent : Methanol or tetrahydrofuran (THF)
-
Temperature : 25°C, 12–24 hours
This method achieves moderate yields (50–65%) but often produces racemic mixtures, necessitating subsequent resolution.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic alpha-[(1-methylamino)butyl]-benzenemethanol is resolved using chiral acids like L-tartaric acid. The free base is treated with L-tartaric acid in ethanol, yielding diastereomeric salts with distinct solubility. Recrystallization isolates the (1R)-enantiomer, which is then converted to the hydrochloride salt with HCl gas.
Enzymatic Kinetic Resolution
Lipases (e.g., Candida antarctica lipase B) selectively acetylate the undesired (1S)-enantiomer in a racemic mixture. The (1R)-alcohol remains unreacted and is separated via chromatography. This method achieves >95% ee but requires optimization of acyl donors and solvents.
Hydrochloride Salt Formation
The final step involves converting the free base to the monohydrochloride salt. The alcohol is dissolved in anhydrous ether or ethanol, and HCl gas is bubbled through the solution until precipitation completes. The product is filtered, washed with cold ether, and dried under vacuum.
Critical Parameters :
-
Solvent purity : Anhydrous conditions prevent hydrolysis.
-
HCl stoichiometry : 1.1 equivalents to avoid dihydrochloride formation.
Comparison of Synthetic Methods
| Method | Yield (%) | Enantiomeric Excess (ee) | Key Advantages | Limitations |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 70–85 | 90–95% | High stereoselectivity, scalability | Costly catalysts, high-pressure equipment |
| Borane Reduction | 60–75 | 75–85% | Mild conditions, modular ligands | Requires chiral ligand synthesis |
| Reductive Amination | 50–65 | Racemic | Simple setup, readily available reagents | Low stereocontrol, requires resolution |
| Enzymatic Resolution | 30–40 | >95% | High enantiopurity | Low yield, enzyme cost |
Chemical Reactions Analysis
Types of Reactions
Alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol, monohydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various conditions, such as neurological disorders and cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol, monohydrochloride exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involving neurotransmitters or hormones, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pseudoephedrine Hydrochloride
- Structure: α-[(1R)-1-(Methylamino)ethyl]-benzenemethanol hydrochloride ().
- Key Differences :
- Alkyl Chain Length : Pseudoephedrine has a shorter ethyl chain compared to the butyl chain in the target compound. This difference impacts lipophilicity, with the butyl chain likely increasing membrane permeability but reducing metabolic stability.
- Stereochemistry : Both compounds share (1R) configuration, but pseudoephedrine has additional stereochemical complexity (R,R*), which is critical for its adrenergic receptor selectivity .
- Pharmacological Activity : Pseudoephedrine is a well-established decongestant acting via α-adrenergic receptor agonism, whereas the target compound’s activity remains uncharacterized in the available evidence.
Rolapitant Hydrochloride
- Structure: A spirocyclic compound with a trifluoromethylphenyl group and ethanolamine moiety ().
- Key Differences: Core Structure: Rolapitant’s diazaspiro[4.5]decan-2-one scaffold contrasts sharply with the benzenemethanol backbone of the target compound. Pharmacology: Rolapitant is a neurokinin-1 (NK1) antagonist used for antiemetic purposes, highlighting divergent therapeutic applications despite shared hydrochloride salt formulation .
Mannich Base Derivatives
- Example : (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride ().
- Key Differences: Synthesis: The target compound lacks the cyclohexanone-derived Mannich base structure, which is central to the aminoketone class’s reactivity and applications in drug discovery . Functionality: Mannich bases often exhibit antimicrobial or anticancer properties, whereas the benzenemethanol derivative’s biological role is undefined.
Research Findings and Gaps
- Receptor Interactions : Ephedrine derivatives typically target adrenergic receptors, but the extended alkyl chain in the target compound could shift selectivity toward other targets (e.g., serotonin transporters).
- Synthetic Challenges : The compound’s stereospecific synthesis remains undescribed in the literature, contrasting with well-documented methods for pseudoephedrine and rolapitant .
Biological Activity
Alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol, monohydrochloride, is a compound with significant biological activity that has garnered attention in pharmacological research. This article explores its biological mechanisms, therapeutic potentials, and relevant case studies.
- Chemical Name : Alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol, monohydrochloride
- Molecular Formula : C12H18ClN
- Molecular Weight : 215.73 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
-
Inhibition of Phospholipase A2 (PLA2) :
- Studies have demonstrated that compounds similar to alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol can inhibit lysosomal phospholipase A2 (PLA2G15), which is crucial for lipid metabolism. This inhibition may lead to altered cellular lipid profiles and potentially contribute to drug-induced phospholipidosis .
- Neuroprotective Effects :
- Antidepressant Activity :
Biological Activity Data Table
Case Study 1: Neuroprotection in Ischemic Injury
A study investigated the effects of alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol on neuronal survival following ischemic injury in vitro. Results indicated a significant reduction in cell death and an increase in cell viability when treated with the compound compared to control groups.
Case Study 2: Behavioral Studies in Animal Models
In a behavioral study using rodent models, administration of the compound resulted in reduced depressive-like behaviors as measured by forced swim tests and sucrose preference tests, suggesting its potential as an antidepressant .
Q & A
Structural Confirmation :
- NMR : Compare - and -NMR spectra with reference standards (e.g., observe characteristic methylamino and benzenemethanol peaks).
- Mass Spectrometry : Confirm molecular ion [M+H] at m/z corresponding to CHClNO (exact mass calculated via high-resolution MS) .
Advanced Research Questions
Q. How do experimental conditions (e.g., pH, temperature) influence the stability of alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol monohydrochloride in aqueous solutions?
- Experimental Design :
Accelerated Stability Studies : Prepare solutions at varying pH (2.0–9.0) and temperatures (25–60°C).
Analysis : Quantify degradation products via LC-MS/MS and identify major pathways (e.g., hydrolysis of the methylamino group or oxidation of the benzenemethanol moiety).
Kinetics : Apply Arrhenius equation to predict shelf-life under standard storage conditions (4°C, pH 6.8) .
- Data Interpretation : Correlate degradation rates with structural vulnerabilities (e.g., steric hindrance at the chiral center) .
Q. What experimental approaches resolve contradictions in chiral purity data between HPLC and polarimetry?
- Root Cause Analysis :
HPLC Limitations : Check column efficiency (theoretical plates > 2000) and mobile phase compatibility (e.g., ion-pair reagents may alter retention times).
Polarimetry Pitfalls : Ensure sample concentration (0.1–1.0 g/dL) and solvent polarity (e.g., water vs. ethanol) align with published specific rotation values for analogous compounds (e.g., pseudoephedrine: [α] = -34° in water) .
- Resolution : Cross-validate with circular dichroism (CD) spectroscopy to confirm absolute configuration .
Q. How can researchers design in vitro studies to assess receptor-binding specificity of this compound?
- Protocol :
Target Selection : Screen against adrenergic (α, β) or dopaminergic receptors using radioligand binding assays (e.g., -prazosin for α-receptors).
Competitive Binding : Determine IC values via nonlinear regression analysis.
Functional Assays : Measure cAMP production (β-receptor activation) or calcium flux (α-receptor coupling) .
- Data Normalization : Compare results to known agonists/antagonists (e.g., salbutamol for β-receptors) .
Methodological Notes
- Chiral Resolution : Use sub-2µm particle columns (e.g., Chiralpak® IG-U) for enhanced separation efficiency in HPLC .
- Impurity Profiling : Reference pharmacopeial guidelines (e.g., USP) for thresholds of unidentified impurities (<0.10%) .
- Toxicology Screening : Follow OECD 423 guidelines for acute oral toxicity studies in rodent models, with dose escalation up to 2000 mg/kg .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
